3'-Hydroxy-5'-methoxybiphenyl-3-carboxylic acid
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Overview
Description
3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid: is an organic compound with the molecular formula C14H12O4. It is a biphenyl derivative, characterized by the presence of hydroxy and methoxy functional groups on the biphenyl structure, along with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This is a common method for forming biphenyl compounds. It involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Formation of 3’-methoxy-5’-oxo-biphenyl-3-carboxylic acid.
Reduction: Formation of 3’-hydroxy-5’-methoxybiphenyl-3-methanol
Scientific Research Applications
3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid has diverse applications in scientific research:
Pharmaceuticals: It serves as a precursor for the synthesis of various bioactive molecules with potential therapeutic properties.
Organic Electronics: Its unique structure makes it suitable for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid depends on its application:
Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects.
Organic Electronics: In electronic devices, it can facilitate charge transport and improve the efficiency of the devices due to its conjugated biphenyl structure.
Comparison with Similar Compounds
Similar Compounds
3’-Hydroxybiphenyl-3-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.
5’-Methoxybiphenyl-3-carboxylic acid: Lacks the hydroxy group, which may influence its hydrogen bonding capabilities and overall properties.
Uniqueness
3’-Hydroxy-5’-methoxybiphenyl-3-carboxylic acid is unique due to the presence of both hydroxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from pharmaceuticals to organic electronics.
Properties
IUPAC Name |
3-(3-hydroxy-5-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-18-13-7-11(6-12(15)8-13)9-3-2-4-10(5-9)14(16)17/h2-8,15H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZVMOPBHNADOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681812 |
Source
|
Record name | 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-51-8 |
Source
|
Record name | 3′-Hydroxy-5′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3'-Hydroxy-5'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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